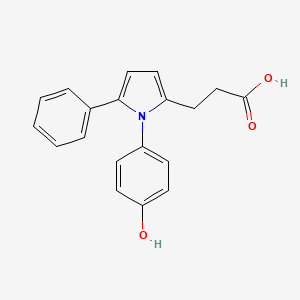![molecular formula C17H9Cl2N5O B10813559 3-amino-5-[1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813559.png)
3-amino-5-[1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-311651 is a chemical compound with the molecular formula C17H9Cl2N5OThe compound is characterized by its pyrazole and furanyl groups, which contribute to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-311651 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the pyrazole ring and the introduction of the furanyl group. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The final product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of WAY-311651 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: WAY-311651 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: WAY-311651 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
WAY-311651 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: WAY-311651 is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-311651 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
WAY-311651 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Uniqueness: WAY-311651 is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research in areas where other compounds may not be effective .
Conclusion
WAY-311651 is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Continued study of this compound may lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H9Cl2N5O |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-amino-5-[1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H9Cl2N5O/c18-13-3-1-9(6-14(13)19)15-4-2-11(25-15)5-10(7-20)16-12(8-21)17(22)24-23-16/h1-6H,(H3,22,23,24) |
InChI Key |
WUPRKSGYXKNFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3)N)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B10813484.png)
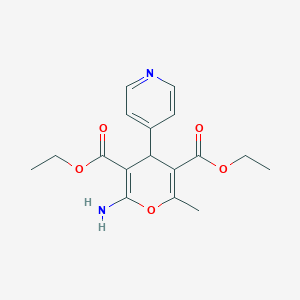
![3,3-dimethyl-8-(morpholin-4-yl)-6-(prop-2-en-1-ylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B10813494.png)
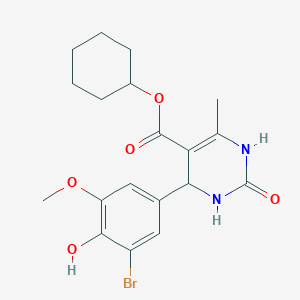
![Ethyl 5-Amino-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B10813513.png)
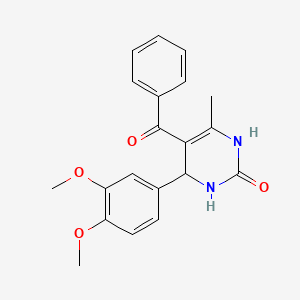
![9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione](/img/structure/B10813533.png)
![3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B10813534.png)
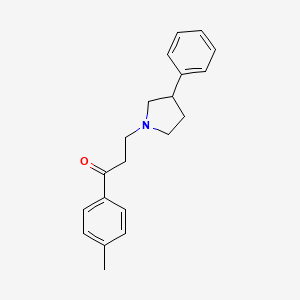
![4-[5-Benzylsulfanyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10813550.png)

![ethyl [5-(morpholin-4-ylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B10813556.png)
